2,4-Dimethoxy-6-methylnicotinonitrile
Description
Contextualization within Nicotinonitrile Chemistry
Nicotinonitrile, a pyridine (B92270) ring with a cyano group at the 3-position, serves as a fundamental scaffold in the vast field of heterocyclic chemistry. The inherent chemical reactivity of both the pyridine ring and the nitrile group allows for a multitude of chemical transformations, making nicotinonitrile and its derivatives valuable building blocks for more complex molecules. In contemporary chemical research, nicotinonitriles are widely recognized for their presence in a variety of biologically active compounds and functional materials. The exploration of substituted nicotinonitriles is a particularly active area of investigation, as the addition of different functional groups to the pyridine ring can significantly modulate the molecule's physical, chemical, and biological properties. The subject of this article, 2,4-Dimethoxy-6-methylnicotinonitrile, is a specific example of such a substituted nicotinonitrile, featuring two methoxy (B1213986) groups and a methyl group on the pyridine ring.
Significance of Pyridine Derivatives in Organic Synthesis and Heterocyclic Chemistry
Pyridine and its derivatives are of paramount importance in organic synthesis and heterocyclic chemistry, owing to their versatile reactivity and widespread occurrence in natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. This allows for the synthesis of a diverse array of functionalized pyridines. Furthermore, the pyridine nucleus can act as a ligand for metal catalysts, participate in various coupling reactions, and serve as a key structural motif in the design of novel organic materials with specific electronic and photophysical properties. The development of efficient synthetic methodologies for the preparation of substituted pyridines remains a key focus in organic chemistry, driven by the continuous demand for new molecules with tailored functions.
Overview of Current Research Trajectories Involving Methoxy-Substituted Nicotinonitriles
Current research involving methoxy-substituted nicotinonitriles is largely driven by their potential applications in medicinal chemistry and materials science. The introduction of methoxy groups onto the nicotinonitrile scaffold can significantly impact the molecule's properties. Methoxy groups are known to be electron-donating, which can influence the reactivity of the pyridine ring and the properties of the cyano group.
In the realm of medicinal chemistry, the incorporation of methoxy groups can enhance the binding affinity of a molecule to biological targets and improve its pharmacokinetic profile. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the broader class of methoxy-substituted pyridines and nicotinonitriles has been investigated for a range of therapeutic applications.
From a materials science perspective, the electronic nature of methoxy-substituted nicotinonitriles makes them interesting candidates for the development of organic electronic materials. The ability to tune the electronic properties through substitution patterns is a key aspect of designing molecules for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area often focuses on the synthesis of novel substituted nicotinonitriles and the characterization of their photophysical and electronic properties.
Recent synthetic efforts in the field of nicotinonitrile chemistry have focused on the development of efficient and versatile methods for the preparation of highly substituted derivatives. These methods often involve multi-component reactions or transition-metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex molecular architectures.
A notable synthesis of this compound has been reported, starting from 2,4-dichloro-6-methylnicotinonitrile (B1588999). This precursor is treated with sodium methoxide (B1231860) in methanol (B129727), leading to the substitution of both chlorine atoms with methoxy groups to yield the desired product. google.comrsc.org This synthetic route provides a clear pathway for accessing this specific compound for further investigation.
While detailed research findings on this compound are limited, its structural features suggest it could serve as a valuable intermediate in the synthesis of more complex molecules. For instance, it has been utilized as a starting material in the synthesis of modulators for methyl modifying enzymes, highlighting its potential utility in the development of therapeutic agents. google.com The presence of the methoxy and methyl groups provides handles for further chemical modification, opening up avenues for the creation of diverse molecular libraries for screening in various applications.
| Compound Name | Starting Material | Reagents and Conditions | Reference |
| This compound | 2,4-dichloro-6-methylnicotinonitrile | Sodium methoxide, methanol, reflux | google.comrsc.org |
Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential in both medicinal and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-8(12-2)7(5-10)9(11-6)13-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWDKMRDEOZXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethoxy 6 Methylnicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, offering detailed insights into the chemical environment of individual protons and carbons within a molecule.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2,4-Dimethoxy-6-methylnicotinonitrile, the spectrum is characterized by three distinct singlet signals, indicating three types of protons with no adjacent proton neighbors.
The experimental data, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals a singlet at δ 6.78 ppm corresponding to the lone aromatic proton on the pyridine (B92270) ring (H-5). Two additional singlets appear in the upfield region: one at δ 3.98 ppm, integrating to six protons, is assigned to the two equivalent methoxy (B1213986) groups (-OCH₃), and another at δ 2.51 ppm, integrating to three protons, is assigned to the methyl group (-CH₃) at position 6. The singlet nature of all peaks is consistent with the substitution pattern, as no protons are on adjacent carbons to induce spin-spin splitting.
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 6.78 | 1H | Singlet (s) | Aromatic H-5 |
| 3.98 | 6H | Singlet (s) | Two -OCH₃ groups |
| 2.51 | 3H | Singlet (s) | -CH₃ group |
The carbon atoms of the pyridine ring (C-2, C-3, C-4, C-5, C-6) are expected to resonate in the aromatic region (δ 100-170 ppm). The carbons bearing the electron-donating methoxy groups (C-2 and C-4) would be significantly deshielded. The nitrile carbon (C≡N) typically appears around δ 115-120 ppm. The quaternary carbon attached to the nitrile group (C-3) would also be found in the aromatic region. The carbon of the methyl group (-CH₃) would appear far upfield (δ ~20-25 ppm), while the carbons of the two methoxy groups (-OCH₃) would resonate in the δ 55-60 ppm range.
| Carbon Assignment | Expected Chemical Shift (δ) ppm Range |
|---|---|
| -CH₃ | 20 - 25 |
| -OCH₃ | 55 - 60 |
| C-5 | ~105 - 115 |
| C-3 | ~110 - 120 |
| -C≡N | 115 - 120 |
| C-6 | ~155 - 165 |
| C-2, C-4 | ~160 - 170 |
To unambiguously confirm the assignments made in 1D NMR and elucidate the precise connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would show no cross-peaks, confirming the absence of scalar coupling between the different proton environments, as all signals are singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a correlation cross-peak between the ¹H signal at δ 6.78 and its attached carbon (C-5), a cross-peak between the signal at δ 2.51 and the methyl carbon, and a cross-peak between the signal at δ 3.98 and the methoxy carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. For this molecule, key expected correlations would include:
The aromatic proton (H-5) showing correlations to the nitrile carbon (C-3), the methoxy-bearing carbon (C-4), and the methyl-bearing carbon (C-6).
The methyl protons (-CH₃) showing correlations to C-6 and C-5.
The methoxy protons (-OCH₃) showing correlations to their respective attachment points, C-2 and C-4. These correlations would provide definitive proof of the substituent placement on the pyridine ring.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound displays a sharp, strong absorption band at 2240 cm⁻¹, which is highly characteristic of a nitrile (C≡N) stretching vibration. Another significant band is observed around 1250 cm⁻¹, which can be attributed to the C-O stretching of the aryl ether methoxy groups. Other expected vibrations, though not explicitly reported, would include C-H stretching from the methyl and methoxy groups (typically 2850-3000 cm⁻¹) and aromatic C=C and C=N stretching vibrations within the pyridine ring (typically 1400-1600 cm⁻¹).
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| 2240 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1580 | Medium | C=C / C=N Stretch (Aromatic Ring) |
| 1250 | Strong | C-O Stretch (Aryl Ether) |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₁₀N₂O₂, corresponding to a molecular weight of approximately 178.19 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z value corresponding to its exact mass (178.0742).
Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing structural clues. A plausible fragmentation pathway would involve the initial loss of a stable radical. A primary fragmentation event would likely be the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a prominent fragment ion at [M-15]⁺ (m/z ≈ 163). Subsequent loss of carbon monoxide (CO) from this fragment could lead to further ions. The stability of the aromatic pyridine ring would likely make it a persistent feature in the fragmentation pattern.
Other Spectroscopic Methods (e.g., X-ray Absorption Spectroscopy for Electronic Structure)
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. It is element-specific and most commonly applied to study materials containing heavier elements, particularly metals in coordination complexes or solid-state materials, to probe oxidation states and coordination environments.
For a simple organic molecule like this compound, which contains only light elements (C, H, N, O), XAS is not a standard characterization technique. Consequently, there is no available XAS data for this compound in the scientific literature. The application of this method would not be expected to provide significant additional structural information beyond what is already afforded by the more conventional spectroscopic techniques detailed above.
Crystallographic Analysis and Supramolecular Architecture of 2,4 Dimethoxy 6 Methylnicotinonitrile and Its Analogues
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
For instance, the crystallographic analysis of 2-methoxy-4,6-diphenylnicotinonitrile, a closely related analogue, reveals its solid-state structure in significant detail. nih.govnih.gov This compound was found to crystallize in the orthorhombic system, which is characterized by three unequal axes at right angles. nih.gov The specific space group was identified as P2₁2₁2₁, a common non-centrosymmetric space group. nih.gov The determination of such parameters is the foundational step for any in-depth analysis of intermolecular interactions and crystal packing. nih.govnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₁₆N₂O | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The packing of molecules within a crystal is governed by a variety of non-covalent interactions. wikipedia.orgnih.gov These forces, though weaker than covalent bonds, are crucial in determining the stability and structure of the crystal lattice. wikipedia.org
While 2,4-dimethoxy-6-methylnicotinonitrile lacks conventional hydrogen bond donors like O-H or N-H groups, its analogues containing amino groups demonstrate the potential for significant hydrogen bonding. For example, in 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N-H⋯N and N-H⋯O hydrogen bonds, forming extensive sheets. nih.govresearchgate.net Similarly, the isomeric 4-amino-2,6-dimethoxy-5-nitropyrimidine forms dimers through two independent N-H⋯N hydrogen bonds. nih.govresearchgate.net
| Interaction Type | Example Compound | Description | Reference |
|---|---|---|---|
| N-H⋯N / N-H⋯O | 2-Amino-4,6-dimethoxy-5-nitropyrimidine | Forms sheets built from alternating ring motifs. | nih.govresearchgate.net |
| C-H⋯O | 2-Amino-4,6-dimethoxypyrimidinium salicylate | Involves a benzene (B151609) hydrogen and a carboxylate oxygen, forming a supramolecular chain. | researchgate.net |
| C-H⋯N | 4,4′-Dimethoxy-2,2′-bipyridine | Links neighboring molecules to generate a two-dimensional sheet structure. | researchgate.net |
Aromatic rings, such as the pyridine (B92270) ring in nicotinonitrile derivatives, are capable of engaging in π-π stacking and C-H⋯π interactions. These interactions are fundamental to the packing of many aromatic compounds. nih.gov
π-π stacking involves the face-to-face or offset arrangement of aromatic rings. In the crystal structure of 4,4′-dimethoxy-2,2′-bipyridine, an overlapped arrangement of parallel pyridine rings is observed with a centroid-to-centroid distance of 3.6655 Å. researchgate.net Studies on pyridine dimers and trimers show that antiparallel-displaced geometries are often the most stable. researchgate.net In the analogue 2-methoxy-4,6-diphenylnicotinonitrile, π-π stacking is highlighted as a key interaction contributing to the crystal's stability. nih.gov
C-H⋯π interactions, where a C-H bond points towards the electron-rich face of a π-system, also contribute to the supramolecular architecture. These interactions, along with π-π stacking, help link molecules into three-dimensional networks, as seen in the case of 4,4′-dimethoxy-2,2′-bipyridine. researchgate.net
| Interaction Type | Example Compound | Geometric Parameters | Reference |
|---|---|---|---|
| π-π Stacking | 4,4′-Dimethoxy-2,2′-bipyridine | Centroid-to-centroid distance = 3.6655 (15) Å | researchgate.net |
| π-π Stacking | Pyridine Dimers | Center-to-center distances can range from 3.7 to 4.4 Å | researchgate.net |
| C-H⋯π | 4,4′-Dimethoxy-2,2′-bipyridine | Links molecular sheets into a 3D network. | researchgate.net |
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Contact Enrichment Ratios
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts simultaneously. nih.gov
The concept of the enrichment ratio (E) provides a quantitative measure of the propensity for certain types of intermolecular contacts to form. nih.govnih.gov The enrichment ratio compares the actual proportion of a contact in the crystal to the proportion that would be expected if all contacts were formed randomly. nih.gov An enrichment ratio greater than unity indicates that a particular contact is favored and likely plays a crucial role in stabilizing the crystal structure. nih.govresearchgate.net
Typically, polar contacts corresponding to hydrogen bonds (e.g., O⋯H, N⋯H) show high enrichment ratios. nih.gov In aromatic compounds, C⋯C contacts can also be significantly enriched, which is indicative of extensive π⋯π stacking interactions. nih.govnih.gov Conversely, contacts between atoms of like charge, such as O⋯O or N⋯N, are often impoverished (E < 1). nih.gov A detailed Hirshfeld analysis of this compound or a very close analogue would allow for the calculation of these ratios, providing a definitive ranking of the interactions driving its crystal formation.
| Contact Type | Contribution (%) | Typical Enrichment Status | Reference |
|---|---|---|---|
| H⋯H | 33.9% | Ratio often close to 1.0 (neither enriched nor impoverished) | nih.govnih.gov |
| O⋯H / H⋯O | 29.8% | Enriched (E > 1), indicating favored H-bond formation | nih.govnih.gov |
| C⋯H / H⋯C | 17.3% | Variable, can be favored in aromatics | nih.govnih.gov |
| C⋯C | 4.8% | Can be highly enriched in systems with π-π stacking | nih.govnih.gov |
*Data from (Z)-6-[(2-hydroxy-5-nitroanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one, provided as a representative example of contact distribution in a multifunctional organic molecule. nih.gov
Theoretical and Computational Investigations of this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that specific theoretical and computational studies focusing solely on this compound are not publicly available at this time. Detailed research findings concerning the quantum chemical calculations, reaction mechanism elucidations, and intermolecular interaction modeling for this particular compound have not been published in the accessible domain.
Therefore, it is not possible to provide thorough, informative, and scientifically accurate content for the requested sections and subsections based on existing research. The specific data required to populate the outlined article, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Mulliken atomic charges, computational reaction pathways, and modeling of intermolecular interactions like hydrogen bonding or π-π stacking, remains unestablished for this compound.
To fulfill the user's request, original research involving computational chemistry methods would need to be conducted on this compound.
Theoretical and Computational Investigations of 2,4 Dimethoxy 6 Methylnicotinonitrile
Conformational Analysis and Tautomerism Studies
For instance, studies on similar methoxy-substituted pyridines have explored the preference for syn or anti conformations relative to the ring nitrogen, revealing that subtle electronic and steric effects dictate the most stable arrangements. In the case of 2,4-Dimethoxy-6-methylnicotinonitrile, key considerations would be the steric hindrance between the C2-methoxy group and the C6-methyl group, as well as potential interactions with the nitrile group at C3. Natural Bond Orbital (NBO) analysis is a computational technique that could be employed to understand the electronic interactions, such as hyperconjugation, that contribute to the stability of certain conformers.
Tautomerism, the interconversion of structural isomers through proton migration, is a well-documented phenomenon in pyridine (B92270) derivatives. For this compound, while the primary form is aromatic, the possibility of other tautomeric forms, although likely less stable, could be computationally explored. Quantum chemical calculations can predict the relative energies and stabilities of potential tautomers. nih.gov For example, protonation could theoretically occur at the nitrile nitrogen or the pyridine ring nitrogen, leading to different tautomeric forms. The stability of these forms would be influenced by factors such as the maintenance of aromaticity and the electronic effects of the substituents.
The following table outlines the hypothetical conformers that would be investigated in a computational study of this compound, along with the parameters that would be calculated.
| Conformer | Description of Rotational Position | Calculated Relative Energy (kJ/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| Conformer A | C2-OCH3 syn, C4-OCH3 syn | Data Not Available | Data Not Available |
| Conformer B | C2-OCH3 anti, C4-OCH3 syn | Data Not Available | Data Not Available |
| Conformer C | C2-OCH3 syn, C4-OCH3 anti | Data Not Available | Data Not Available |
| Conformer D | C2-OCH3 anti, C4-OCH3 anti | Data Not Available | Data Not Available |
In Silico Studies for Structure-Property Relationships
In silico studies are instrumental in predicting the physicochemical properties and potential biological activities of a molecule based on its chemical structure, thereby guiding further experimental research. For this compound, a range of computational tools can be used to establish structure-property relationships. These studies often involve the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure.
A fundamental aspect of in silico analysis is the investigation of the electronic properties, which can be robustly calculated using DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap generally implies lower reactivity. nih.govnih.gov The distribution of these frontier molecular orbitals (FMOs) across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, one would expect the HOMO to be distributed over the electron-rich pyridine ring and methoxy (B1213986) groups, while the LUMO might be localized more towards the electron-withdrawing nitrile group.
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors or other reactants. In the case of this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, indicating their potential to act as hydrogen bond acceptors.
Furthermore, in silico methods can predict various Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for assessing the drug-likeness of a compound. While no specific ADME predictions for this compound were found, computational models can estimate parameters such as lipophilicity (logP), aqueous solubility (logS), and potential for binding to plasma proteins. These predictions are based on the molecule's structure and are derived from large datasets of experimentally determined properties. Such analyses are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. bohrium.comresearchgate.net
The table below summarizes some of the key molecular descriptors that would be calculated in an in silico study of this compound and their significance in understanding its structure-property relationships.
| Molecular Descriptor | Significance | Predicted Value (Hypothetical) | Computational Method |
|---|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Data Not Available | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Indicates electron-accepting ability | Data Not Available | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | Data Not Available | DFT (e.g., B3LYP/6-31G) |
| Dipole Moment | Indicates overall polarity of the molecule | Data Not Available | DFT (e.g., B3LYP/6-31G) |
| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites | Data Not Available | DFT (e.g., B3LYP/6-31G*) |
Synthetic Utility and Advanced Applications in Organic and Heterocyclic Chemistry
Role as a Precursor and Building Block in Pyridine (B92270) and Nicotinonitrile Chemistry
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in organic and medicinal chemistry due to its prevalence in numerous biologically active compounds and functional materials. researchgate.netekb.eg Nicotinonitrile derivatives are key intermediates in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents. nih.govnih.gov Their synthetic value stems from the versatile reactivity of the pyridine ring and the cyano group, which can undergo a wide array of chemical transformations.
Within this context, 2,4-Dimethoxy-6-methylnicotinonitrile serves as a highly functionalized and valuable building block. cymitquimica.comsrdorganics.comsigmaaldrich.com The presence of multiple reactive sites—two methoxy (B1213986) groups, a methyl group, and a nitrile function—on the pyridine core allows for regioselective modifications and the introduction of diverse functionalities. The methoxy groups at the 2- and 4-positions can be subjected to nucleophilic substitution or ether cleavage, providing access to hydroxypyridines or other alkoxy derivatives. bldpharm.com The methyl group can be functionalized through oxidation or halogenation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or utilized in cycloaddition reactions to construct fused ring systems. This multi-faceted reactivity makes this compound a strategic precursor for generating libraries of complex pyridine and nicotinonitrile derivatives for drug discovery and materials science. researchgate.net
Synthesis of Complex Polycyclic and Fused Heterocyclic Systems
The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of intricate heterocyclic systems. Its inherent reactivity can be harnessed to construct fused rings, leading to polycyclic scaffolds with significant biological and material properties.
Azaindenoisoquinolines are a class of polycyclic aromatic compounds investigated for their potent biological activities, particularly as topoisomerase I inhibitors for potential anticancer applications. nih.gov The synthesis of these scaffolds often relies on the construction of a pyridine ring fused to an indene (B144670) system. Substituted nicotinonitriles, or their picolinonitrile precursors, are critical intermediates in these synthetic pathways.
For instance, the synthesis of a dimethoxy-substituted 7-azaindenoisoquinoline has been reported, highlighting a pathway where a functionalized pyridine derivative is a key component. nih.gov A plausible synthetic route starting from a precursor like this compound would involve the functionalization of the methyl group, followed by cyclization reactions to build the fused isoquinoline (B145761) and indene rings. The methoxy groups on the pyridine ring are retained in the final scaffold, influencing the electronic properties and biological activity of the target molecule. nih.gov
Table 1: Plausible Synthetic Steps to Azaindenoisoquinoline Scaffolds
| Step | Reaction Type | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Radical Bromination | This compound, NBS, AIBN | 6-(Bromomethyl)-2,4-dimethoxynicotinonitrile | Functionalization of the methyl group for subsequent coupling. nih.gov |
| 2 | Nucleophilic Substitution | Bromomethyl intermediate, Substituted Phenylacetonitrile | Di-aryl methane (B114726) derivative | Formation of the C-C bond required for the indene ring. |
| 3 | Cyclization (e.g., Friedel-Crafts) | Di-aryl methane derivative | Dihydro-indeno[1,2-c]pyridine intermediate | Construction of the fused indene ring system. |
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles, recognized for a broad spectrum of biological activities, including their use as kinase inhibitors and agents targeting neurodegenerative diseases. mdpi.comnih.gov The synthesis of this scaffold can be achieved through several convergent strategies, many of which utilize substituted pyridines as key precursors. nih.gov
One common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.com Alternatively, a highly effective route involves building the pyrazole (B372694) ring onto a pre-existing, suitably functionalized pyridine. This often requires a pyridine ring with a chlorine atom at the 2-position and a nitrile group at the 3-position (a 2-chloronicotinonitrile). researchgate.net
This compound can serve as a precursor to the necessary intermediates for these syntheses. For example, selective demethylation followed by chlorination (e.g., with POCl₃) could convert the 2-methoxy group into a 2-chloro group, yielding a 2-chloro-4-methoxynicotinonitrile (B1349480) derivative. nih.gov This intermediate can then react with hydrazine (B178648) to form the fused pyrazolo[3,4-b]pyridine core. The substituents originally present on the nicotinonitrile starting material become integral features of the final fused heterocyclic product. researchgate.net
Table 2: Synthetic Strategies for Pyrazolo[3,4-b]pyridines
| Strategy | Pyridine Precursor | Co-reactant | Key Transformation | Ref. |
|---|---|---|---|---|
| Route A | Not directly used | 5-Aminopyrazole, α,β-Unsaturated Ketone | Condensation and cyclization to form the pyridine ring. | mdpi.com |
| Route B | 2-Chloronicotinonitrile derivative | Hydrazine or substituted hydrazine | Cyclization to form the pyrazole ring onto the pyridine. | researchgate.net |
| Route C | 2-Hydrazinonicotinonitrile derivative | 1,3-Diketone | Condensation and cyclization. | researchgate.net |
| Route D | Multi-component reaction | Benzaldehyde, Malononitrile (B47326), 3-Amino-5-methylpyrazole | One-pot synthesis under solvent-free conditions. | researchgate.net |
Development of Novel Organic Synthesis Methodologies Utilizing Nicotinonitrile Scaffolds
The unique electronic and steric properties of functionalized nicotinonitriles like this compound make them excellent substrates for the development and validation of new synthetic methodologies. ekb.eg The reactivity of the pyridine ring, activated by both electron-donating (methoxy) and electron-withdrawing (nitrile) groups, allows for a range of chemical explorations.
Recent advancements in organic synthesis have focused on green chemistry principles, such as the use of novel catalysts and solvent-free conditions. For example, nanomagnetic metal-organic frameworks have been developed as recyclable catalysts for the efficient, one-pot synthesis of nicotinonitrile derivatives. nih.gov this compound can serve as a model substrate to test the efficacy and scope of such new catalytic systems.
Furthermore, the multiple functional groups on the molecule provide a platform for developing novel multi-component reactions (MCRs) or tandem reaction sequences. Methodologies can be designed to selectively target one functional group while leaving others intact, or to orchestrate a cascade of reactions involving multiple sites. For instance, a reaction sequence could begin with a nucleophilic aromatic substitution at the 4-position, followed by a transformation of the nitrile group, and conclude with a functionalization of the methyl group. The development of such selective and efficient methodologies is crucial for modern organic synthesis, and the nicotinonitrile scaffold is a fertile ground for this research. ekb.egscirp.org
Applications in Materials Science (e.g., Non-Linear Optical Materials)
The field of materials science continuously seeks novel organic molecules with specific electronic and photophysical properties. Non-linear optical (NLO) materials, which can alter the properties of light, are of particular interest for applications in telecommunications, optical computing, and photonics. jhuapl.edudtic.mil A key requirement for second-order NLO activity at the molecular level is a non-centrosymmetric structure featuring electron-donating groups (donors) and electron-accepting groups (acceptors) connected by a π-conjugated system. This "push-pull" arrangement leads to a large molecular hyperpolarizability. researchgate.net
The structure of this compound contains the essential features of an NLO chromophore. The pyridine ring acts as the π-conjugated bridge. The methoxy groups at the 2- and 4-positions are strong electron donors, while the nitrile group at the 3-position is a potent electron acceptor. This substitution pattern creates a significant intramolecular charge-transfer character, which is a prerequisite for NLO activity.
While specific NLO measurements for this compound are not widely reported, its structural analogy to other known NLO-active pyridine derivatives suggests its potential in this area. It could be used as a building block to be incorporated into larger macromolecular structures like polymers, potentially leading to new materials with high and stable NLO responses after electric-field poling. researchgate.netisuct.ru
Table 3: Analysis of this compound as a Potential NLO Chromophore
| NLO Molecular Feature | Presence in this compound | Role |
|---|---|---|
| Electron Donor Group | Yes (Two -OCH₃ groups) | "Pushes" electron density into the π-system. |
| Electron Acceptor Group | Yes (-CN group) | "Pulls" electron density from the π-system. |
| π-Conjugated System | Yes (Pyridine ring) | Facilitates intramolecular charge transfer from donor to acceptor. |
| Asymmetry | Yes (Non-centrosymmetric substitution pattern) | Necessary condition for non-zero second-order hyperpolarizability. |
Q & A
Q. What are the common synthetic routes for 2,4-Dimethoxy-6-methylnicotinonitrile, and how are reaction conditions optimized?
The synthesis of nicotinonitrile derivatives typically involves condensation reactions between α,β-unsaturated ketones and malononitrile under basic conditions. For example, a related compound, 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, was synthesized by reacting (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with malononitrile in methanol using sodium methoxide as a catalyst . Optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical. For instance, dichloromethane at 85°C with phosphoryl chloride and tetramethylammonium chloride yielded 91% of a chlorinated analog, highlighting the role of Lewis acids in enhancing reactivity . Methanol is often preferred for its ability to stabilize intermediates, while excess malononitrile drives the reaction to completion .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Structural elucidation relies on 1H/13C NMR to identify substituent patterns (e.g., methoxy groups resonate at δ ~3.6–3.8 ppm in DMSO-d6) and X-ray crystallography to confirm molecular geometry. For example, a nicotinonitrile derivative exhibited a dihedral angle of 11.5° between the pyridine and aminophenyl rings, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . Crystallographic data (e.g., rms deviations from planarity) can also validate co-planarity of functional groups like methoxy or cyano substituents . Additionally, FT-IR confirms nitrile stretches (~2200 cm⁻¹) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis and electronic properties of this compound?
Density functional theory (DFT) calculations predict reaction pathways, transition states, and substituent effects on electronic properties. Software like ACD/Labs Percepta enables prediction of physicochemical parameters (e.g., logP, pKa) . Virtual screening can identify optimal substituents for bioactivity by modeling interactions with target proteins. For instance, methoxy groups enhance electron-donating effects, altering the compound’s HOMO-LUMO gap and fluorescence properties . Molecular dynamics simulations further refine solvent interactions and reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data between this compound and its analogs?
Discrepancies in NMR or X-ray data often arise from solvent effects, polymorphism, or substituent positioning. For example, chlorinated analogs may exhibit downfield shifts in 13C NMR due to electron-withdrawing effects, while methoxy groups cause upfield shifts . Redundant crystallographic analyses (e.g., comparing multiple datasets) and Hirshfeld surface analysis help distinguish packing effects from intrinsic molecular distortions . Cross-validation with mass spectrometry (HRMS) ensures molecular integrity, particularly when synthetic yields are low .
Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact the bioactivity and electronic properties of nicotinonitrile derivatives?
Methoxy groups enhance fluorescence by extending conjugation and reducing non-radiative decay, as seen in 6-(4-aminophenyl)-2-methoxy derivatives . In contrast, chloro substituents increase electrophilicity, improving antitumor activity but potentially reducing solubility . Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., 4-fluorophenyl or 2-chlorophenyl) reveal trends in bioactivity. For instance, 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile showed distinct antiproliferative effects compared to methoxy-substituted analogs .
Methodological Considerations
- Experimental Design : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) and identify synergistic effects .
- Data Validation : Employ HPLC-MS for purity assessment and thermal gravimetric analysis (TGA) to evaluate stability under varying conditions .
- Contradiction Mitigation : Cross-reference crystallographic data with computational models (e.g., Mercury CCDC) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
